Bromo-chloro-acetic acid ethyl ester

Catalytic hydrodehalogenation Kinetic rate constant Pd/CeO2 catalysis

Ethyl 2-bromo-2-chloroacetate (CAS 22524-32-9), systematically named ethyl 2-bromo-2-chloroacetate, is a mixed dihalogenated acetic acid ethyl ester with the molecular formula C4H6BrClO2 and a molecular weight of 201.45 g/mol. The compound features both bromine and chlorine substituents on the α-carbon, endowing it with electrophilic reactivity that is fundamentally distinct from its mono-halogenated analogs.

Molecular Formula C4H6BrClO2
Molecular Weight 201.44 g/mol
CAS No. 22524-32-9
Cat. No. B14717421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromo-chloro-acetic acid ethyl ester
CAS22524-32-9
Molecular FormulaC4H6BrClO2
Molecular Weight201.44 g/mol
Structural Identifiers
SMILESCCOC(=O)C(Cl)Br
InChIInChI=1S/C4H6BrClO2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3
InChIKeyROKCSLROOSHJSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Bromo-2-chloroacetate (CAS 22524-32-9): Procurement-Grade Physicochemical and Reactivity Profile


Ethyl 2-bromo-2-chloroacetate (CAS 22524-32-9), systematically named ethyl 2-bromo-2-chloroacetate, is a mixed dihalogenated acetic acid ethyl ester with the molecular formula C4H6BrClO2 and a molecular weight of 201.45 g/mol . The compound features both bromine and chlorine substituents on the α-carbon, endowing it with electrophilic reactivity that is fundamentally distinct from its mono-halogenated analogs [1]. Its predicted octanol-water partition coefficient (LogP) of 1.5093 and predicted boiling point of approximately 214.8 °C at 760 mmHg indicate a higher lipophilicity and lower volatility compared to ethyl bromoacetate or ethyl chloroacetate, properties that directly impact solvent partitioning, purification strategy, and reaction design [2]. The compound is chiral at the α-carbon due to the presence of two different halogen substituents, a stereochemical feature absent in symmetrical dihalo esters such as ethyl dichloroacetate or ethyl dibromoacetate, and one that is critical for applications requiring stereochemical control or chiral resolution [3].

Why Generic Substitution of Ethyl 2-Bromo-2-chloroacetate with Mono-Halo or Symmetrical Dihalo Esters Compromises Reaction Outcomes


Ethyl 2-bromo-2-chloroacetate cannot be replaced by its mono-halogenated or symmetrical dihalogenated analogs without altering key reaction parameters. The mixed Br/Cl substitution pattern on the α-carbon creates a unique electrophilic environment that modulates both the rate and regioselectivity of nucleophilic substitution and Reformatsky-type reactions. In catalytic hydrodehalogenation, the Br atom induces a synergistic effect that accelerates C–Cl bond cleavage: the dechlorination rate constant of bromochloroacetic acid (0.031 min⁻¹) is 1.72-fold higher than that of monochloroacetic acid (0.018 min⁻¹) over Pd/CeO₂ catalysts [1]. This synergistic electronic effect is absent in either ethyl monochloroacetate or ethyl monobromoacetate individually. Furthermore, the compound's stereogenic α-carbon introduces chiral discrimination in enzyme-mediated transformations—the (−)-enantiomer of bromochloroacetate is eliminated with a half-life of 0.07 h versus 0.40 h for the (+)-enantiomer in naïve rats [2]—a differential that is entirely absent in achiral analogs such as ethyl dichloroacetate. Simple LogP-based substitution (e.g., replacing with ethyl bromoacetate, LogP 1.37, or ethyl chloroacetate, LogP 0.79) would also alter partitioning behavior in biphasic reaction systems and chromatographic retention, directly affecting purification and yield. These multidimensional differences mean that generic substitution risks altered reaction rates, modified stereochemical outcomes, and compromised product purity profiles.

Ethyl 2-Bromo-2-chloroacetate (CAS 22524-32-9): Quantitative Differentiation Evidence Against Closest Analogs


Catalytic Hydrodehalogenation Rate: Synergistic Acceleration of C–Cl Cleavage by Co-substituted Bromine

In the liquid-phase catalytic hydrodehalogenation of haloacetic acids over Pd/CeO₂, bromochloroacetic acid (the hydrolyzed form of the target ester) exhibits a dechlorination rate constant (k_deCl) of 0.031 min⁻¹, which is 1.72-fold greater than the 0.018 min⁻¹ observed for monochloroacetic acid under identical conditions [1]. This synergistic effect is attributed to the presence of the bromine atom, which facilitates C–Cl bond scission via an induced electronic effect. In contrast, monochloroacetic acid lacks this internal activation, and symmetrical dihalo acids (e.g., dichloroacetic acid) do not exhibit the same degree of rate enhancement per halogen substituent. For procurement decisions, this translates to higher catalytic turnover efficiency when the mixed Br/Cl ester is used as a precursor for intermediates requiring dehalogenation steps.

Catalytic hydrodehalogenation Kinetic rate constant Pd/CeO2 catalysis

Octanol-Water Partition Coefficient (LogP): Differentiating Lipophilicity from Mono-Halogenated and Symmetrical Dihalo Esters

The predicted LogP of ethyl 2-bromo-2-chloroacetate is 1.5093 [1], placing it at a distinct intermediate position among related α-halo ethyl esters. This value is 0.14 log units higher than ethyl bromoacetate (LogP 1.37) and 0.72 log units higher than ethyl chloroacetate (LogP 0.79) . Compared to ethyl dichloroacetate (LogP 1.52) , the Br/Cl ester is nearly identical in lipophilicity, yet provides the differential reactivity of a mixed halogen system. The nearly 2.4-fold increase in octanol-water partitioning relative to ethyl chloroacetate directly impacts extraction efficiency in aqueous-organic workups and retention time in reversed-phase chromatographic purification. For procurement, this LogP value informs solvent selection for liquid-liquid extraction processes and predicts behavior in biological partitioning assays.

LogP Lipophilicity Solvent partitioning

Boiling Point Differentiation: Predicted 214.8 °C Enables Higher-Temperature Reaction Windows Versus Mono-Halo Esters

The predicted boiling point of ethyl 2-bromo-2-chloroacetate is 214.8 ± 20.0 °C at 760 mmHg , which is substantially higher than ethyl bromoacetate (168.5 °C) , ethyl chloroacetate (143 °C) , and ethyl dichloroacetate (151.1 °C) . This represents a boiling point elevation of 46.3 °C above ethyl bromoacetate and 71.8 °C above ethyl chloroacetate. The higher boiling point permits reaction temperatures that would cause mono-halogenated esters to distill out of the reaction mixture under reflux conditions. For ethyl dibromoacetate, the predicted boiling point is 191.3 °C , still ~23.5 °C lower than the Br/Cl ester. This thermal differentiation is directly relevant to solvent-free or high-temperature synthesis protocols where reactant volatility limits the accessible temperature range.

Boiling point Thermal stability Distillation

Stereospecific Metabolism: Enantiomer-Dependent Elimination Half-Life Differentiates from Achiral Dihalo Esters

Bromochloroacetate (the carboxylate form of the target ester) is chiral at the α-carbon and displays dramatic enantiomer-dependent pharmacokinetics. In naïve male F344 rats, the elimination half-life of (−)-bromochloroacetate is 0.07 h, compared to 0.40 h for (+)-bromochloroacetate—a 5.7-fold difference [1]. This stereospecific clearance is mediated primarily by glutathione S-transferase zeta (GSTZ1-1), with (−)-BCA exhibiting an intrinsic metabolic clearance of 2.81 mL h⁻¹ mg.protein⁻¹ versus 0.30 for (+)-BCA in naïve rat cytosol [1]. In GST-zeta-depleted animals, this stereospecificity is abolished—both enantiomers show a half-life of approximately 0.4 h [1]. This chiral metabolic discrimination is entirely absent in achiral esters such as ethyl dichloroacetate or ethyl dibromoacetate. For users of the ethyl ester in medicinal chemistry or agrochemical intermediate synthesis, this stereochemical liability (or opportunity, depending on application) must be accounted for, as the ester prodrug will hydrolyze in vivo to the chiral acid.

Stereospecific toxicokinetics Chiral discrimination GST-zeta metabolism

Density and Molar Volume: Impact on Formulation and Scale-Up Calculations Relative to Ethyl Bromoacetate and Ethyl Chloroacetate

The predicted density of ethyl 2-bromo-2-chloroacetate is approximately 1.64 g/cm³ (some sources predict ~2.1 g/cm³ for the acid form ), which is substantially higher than ethyl bromoacetate (1.506 g/mL) and ethyl chloroacetate (1.145 g/mL) . For comparison, ethyl dibromoacetate has a density of approximately 1.902 g/mL , and ethyl dichloroacetate is approximately 1.28 g/mL . The higher density of the Br/Cl ester reflects its greater molecular mass per unit volume, which affects volumetric dosing calculations in batch reactions and continuous flow processes. When scaling from mono-halo esters, a 10–43% adjustment in volumetric measurements is required to deliver the same molar quantity.

Density Molar volume Formulation

Ethyl 2-Bromo-2-chloroacetate (CAS 22524-32-9): Evidence-Backed Application Scenarios for Scientific Procurement


Chiral Intermediate for Medicinal Chemistry: Exploiting Enantiomer-Specific Metabolism

The pronounced stereospecific metabolic clearance—(–)-bromochloroacetate eliminated 5.7-fold faster than the (+)-enantiomer in rodent models—makes this ester a valuable chiral probe or prodrug intermediate [1]. Medicinal chemistry programs targeting GST-zeta-mediated pathways can utilize enantiopure preparations of ethyl 2-bromo-2-chloroacetate to achieve differential pharmacokinetic profiles. The ester form serves as a membrane-permeable prodrug that, upon hydrolysis, releases the chiral bromochloroacetate anion with predictable, enantiomer-dependent clearance characteristics. Procurement of enantiopure material is essential for this application, as racemic material would confound biological assay interpretation.

Catalytic Dehalogenation Process Development: Leveraging Synergistic Br/Cl Reactivity

The 1.72-fold higher dechlorination rate constant of bromochloroacetic acid relative to monochloroacetic acid under Pd/CeO₂ catalysis provides a kinetic advantage for process chemistry [2]. When designing catalytic dehalogenation steps in multi-step syntheses, ethyl 2-bromo-2-chloroacetate can serve as a substrate that undergoes faster and potentially more selective dehalogenation compared to mono-chlorinated esters. The ethyl ester functionality allows facile hydrolysis to the active acid form post-reaction, making it suitable for integrated synthetic sequences where dehalogenation is a key transformation.

High-Temperature Solvent-Free Synthesis: Exploiting Elevated Boiling Point for Extended Temperature Range

With a predicted boiling point of 214.8 °C—significantly higher than ethyl bromoacetate (168.5 °C) or ethyl chloroacetate (143 °C)—ethyl 2-bromo-2-chloroacetate enables solvent-free or high-temperature reaction protocols where mono-halogenated esters would distill out of the reaction mixture . This is particularly relevant for nucleophilic substitution or Reformatsky-type reactions conducted under reflux without solvent, where maintaining the electrophile in the liquid phase is critical for conversion.

Biphasic Extraction and Chromatographic Method Optimization: LogP-Guided Solvent Selection

The LogP of 1.5093 positions ethyl 2-bromo-2-chloroacetate in an optimal range for liquid-liquid extraction with medium-polarity organic solvents [3]. Compared to ethyl chloroacetate (LogP 0.79), the Br/Cl ester exhibits 2.4-fold greater partition into organic phases, improving extraction efficiency and reducing solvent volumes in workup procedures. For reversed-phase flash chromatography, the LogP value enables predictable method transfer; substituting with ethyl chloroacetate would shift the retention time significantly, necessitating re-optimization of gradient conditions.

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